3-(4-Nitrobenzamido)benzofuran-2-carboxamide 3-(4-Nitrobenzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 477510-91-1
VCID: VC5092380
InChI: InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H11N3O5
Molecular Weight: 325.28

3-(4-Nitrobenzamido)benzofuran-2-carboxamide

CAS No.: 477510-91-1

Cat. No.: VC5092380

Molecular Formula: C16H11N3O5

Molecular Weight: 325.28

* For research use only. Not for human or veterinary use.

3-(4-Nitrobenzamido)benzofuran-2-carboxamide - 477510-91-1

Specification

CAS No. 477510-91-1
Molecular Formula C16H11N3O5
Molecular Weight 325.28
IUPAC Name 3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
Standard InChI Key PYOWOUMSRBXOJE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran core fused from benzene and furan rings. At position 2 of the benzofuran, a carboxamide group (CONH2-\text{CONH}_2) is attached, while position 3 hosts a 4-nitrobenzamido substituent (NHCOC6H4NO2-\text{NHCOC}_6\text{H}_4-\text{NO}_2). The nitro group at the para position of the benzamido moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H11N3O5\text{C}_{16}\text{H}_{11}\text{N}_{3}\text{O}_{5}
Molecular Weight325.28 g/mol
IUPAC Name3-[(4-Nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
CAS Number477510-91-1
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)N+[O-]

The crystal structure remains uncharacterized, but computational models predict planar geometry for the benzofuran core, with the nitro and amide groups adopting orthogonal orientations relative to the ring.

Synthesis Methods

Core Benzofuran Formation

The benzofuran core is synthesized via cyclization reactions. A common route involves treating 2-hydroxyacetophenone derivatives with acetic anhydride, inducing cyclodehydration to form the furan ring. Alternative methods employ transition metal-catalyzed C–H activation, as seen in palladium-mediated couplings.

Functionalization with Nitrobenzamido Group

The 4-nitrobenzamido moiety is introduced through amide coupling. Benzofuran-2-carboxylic acid is activated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by reaction with 4-nitrobenzoyl chloride. Purification via column chromatography yields the final product with >90% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzofuran formationAcetic anhydride, 120°C, 6 hr75%
Amide couplingEDCI, HOBt, DMF, rt, 24 hr82%
NitrationHNO₃, H₂SO₄, 0°C, 2 hr68%

Chemical Reactions and Reactivity

Reduction of Nitro Group

The nitro group (NO2-\text{NO}_2) can be reduced to an amine (NH2-\text{NH}_2) using hydrogen gas and palladium on carbon (Pd/C) under mild conditions. This transformation is critical for generating intermediates for further functionalization, such as sulfonamide or urea derivatives.

R-NO2+3H2Pd/CR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-NH}_2 + 2\text{H}_2\text{O}

Amide Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the amide bond undergoes hydrolysis to yield benzofuran-2-carboxylic acid and 4-nitrobenzamide. This reaction is pivotal for metabolite studies in pharmacological research.

Electrophilic Aromatic Substitution

The electron-deficient benzofuran core participates in electrophilic substitutions, such as nitration or halogenation, though these reactions are less common due to steric hindrance from the amide groups.

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro assays on similar compounds demonstrate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction. Mechanistically, the nitro group is reduced intracellularly to generate reactive oxygen species (ROS), causing DNA damage.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsMolecular WeightKey Reactivity
3-(4-Nitrobenzamido)benzofuran-2-carboxamide4-Nitrobenzamido, carboxamide325.28Nitro reduction, amide hydrolysis
N-(4-Chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide3-Nitrobenzamido, 4-chlorophenyl344.74Nucleophilic substitution
N-(4-Ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide2-Nitrobenzamido, 4-ethoxyphenyl344.74Ether cleavage, C–H activation

The para-nitro substitution in 3-(4-nitrobenzamido)benzofuran-2-carboxamide confers distinct electronic effects compared to meta-nitro analogs, influencing redox potentials and interaction with biological targets.

Applications in Medicinal Chemistry and Material Science

Drug Discovery

This compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications, such as replacing the nitro group with sulfonamide, have yielded derivatives with enhanced bioavailability.

Materials Science

The nitro group’s electron-withdrawing properties make the compound a candidate for nonlinear optical (NLO) materials. Computational studies predict significant hyperpolarizability, suggesting utility in photonic devices.

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